N-[2-(2-benzylmorpholin-4-yl)ethyl]ethanesulfonamide
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Overview
Description
N-[2-(2-benzylmorpholin-4-yl)ethyl]ethanesulfonamide is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a benzyl group attached to the morpholine ring, which is further linked to an ethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-benzylmorpholin-4-yl)ethyl]ethanesulfonamide typically involves the following steps:
Formation of the Benzylmorpholine Intermediate: The initial step involves the reaction of morpholine with benzyl chloride to form 2-benzylmorpholine.
Alkylation: The benzylmorpholine intermediate is then reacted with 2-chloroethylamine to introduce the ethyl group, forming 2-(2-benzylmorpholin-4-yl)ethylamine.
Sulfonation: Finally, the ethylamine derivative is reacted with ethanesulfonyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-benzylmorpholin-4-yl)ethyl]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(2-benzylmorpholin-4-yl)ethyl]ethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies investigating its effects on cellular processes and pathways.
Industrial Applications: It can be utilized as an intermediate in the synthesis of other chemical compounds or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(2-benzylmorpholin-4-yl)ethyl]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and morpholine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The ethanesulfonamide group may enhance the compound’s solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-{[2-(morpholin-4-yl)ethyl]amino}acetamide
- N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide
Uniqueness
N-[2-(2-benzylmorpholin-4-yl)ethyl]ethanesulfonamide is unique due to its specific structural features, such as the combination of a benzyl group, morpholine ring, and ethanesulfonamide group
Properties
IUPAC Name |
N-[2-(2-benzylmorpholin-4-yl)ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-2-21(18,19)16-8-9-17-10-11-20-15(13-17)12-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWPZLKDNXVWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1CCOC(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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